
4-(4-Fluorophenyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)azepane is a chemical compound characterized by the presence of a seven-membered azepane ring substituted with a fluorophenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines . This method is efficient and allows for the selective preparation of functionalized azepanes.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the Cu(I)-catalyzed tandem amination/cyclization reaction suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)azepane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may yield fully saturated or partially reduced compounds.
Scientific Research Applications
4-(4-Fluorophenyl)azepane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It is investigated for its potential use in drug discovery and development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Azepine: A seven-membered nitrogen-containing heterocycle with similar structural features.
Azepinone: A derivative of azepine with a carbonyl group.
Benzazepine: A fused ring system containing both benzene and azepine rings.
Dibenzazepinone: A compound with two benzene rings fused to an azepine ring with a carbonyl group.
Uniqueness
4-(4-Fluorophenyl)azepane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-(4-fluorophenyl)azepane |
InChI |
InChI=1S/C12H16FN/c13-12-5-3-11(4-6-12)10-2-1-8-14-9-7-10/h3-6,10,14H,1-2,7-9H2 |
InChI Key |
QNRNZFAMVFFENO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


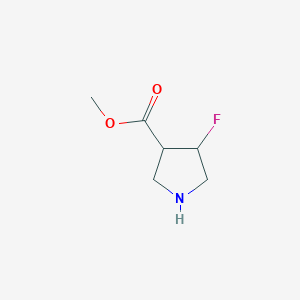
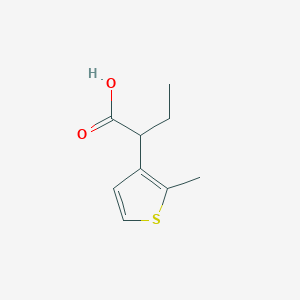
![5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13296457.png)
![7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13296459.png)
![2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide](/img/structure/B13296464.png)

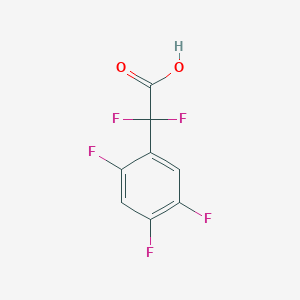
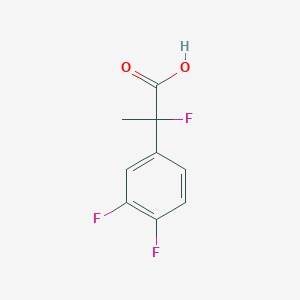
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13296472.png)
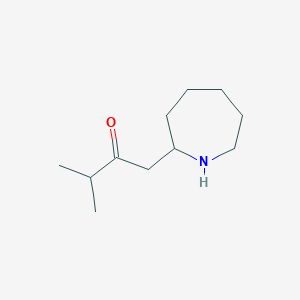

![3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine](/img/structure/B13296509.png)
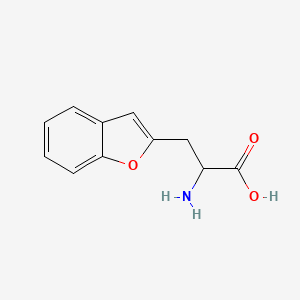
![1-Methyl-N-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13296516.png)
